molecular formula C21H18N6O4S B11692479 (4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11692479
M. Wt: 450.5 g/mol
InChI Key: VCMSZVGDZLYGDU-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazolone core, a thiazole ring, and a nitrophenyl hydrazone moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process:

    Formation of the pyrazolone core: This step involves the condensation of an appropriate β-keto ester with hydrazine hydrate under reflux conditions to form the pyrazolone ring.

    Introduction of the thiazole ring: The pyrazolone intermediate is then reacted with a thioamide derivative in the presence of a base such as sodium ethoxide to form the thiazole ring.

    Formation of the hydrazone moiety: The final step involves the condensation of the thiazole-pyrazolone intermediate with 2-methoxy-4-nitrobenzaldehyde in the presence of an acid catalyst to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazone derivatives.

Scientific Research Applications

(4E)-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • **(4E)-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-4-[2-(2-METHOXY-4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C21H18N6O4S

Molecular Weight

450.5 g/mol

IUPAC Name

4-[(2-methoxy-4-nitrophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one

InChI

InChI=1S/C21H18N6O4S/c1-12-4-6-14(7-5-12)17-11-32-21(22-17)26-20(28)19(13(2)25-26)24-23-16-9-8-15(27(29)30)10-18(16)31-3/h4-11,25H,1-3H3

InChI Key

VCMSZVGDZLYGDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=C(C=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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